REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH:3]([CH3:13])[O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]#[N:12])=[N:9][CH:10]=1.FC(F)(F)C(O)=O.[H][H]>CO.[Pd]>[NH2:12][CH2:11][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH:3]([CH3:13])[C:2]([F:15])([F:1])[F:14])=[CH:10][N:9]=1
|
Name
|
(±)-5-(2,2,2-trifluoro-1-methyl-ethoxy)-pyridine-2-carbonitrile
|
Quantity
|
810 mg
|
Type
|
reactant
|
Smiles
|
FC(C(OC=1C=CC(=NC1)C#N)C)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 0.25 h
|
Duration
|
0.25 h
|
Type
|
FILTRATION
|
Details
|
Filter the mixture through Celite®
|
Type
|
WASH
|
Details
|
wash the cake with warm ethanol
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC=C(C=C1)OC(C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |